(+)-Borneol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in propylene glycol

Soluble in alcohol and ether

In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/

In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/

Insoluble in water

More soluble in most solvents than borneol

Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene

Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

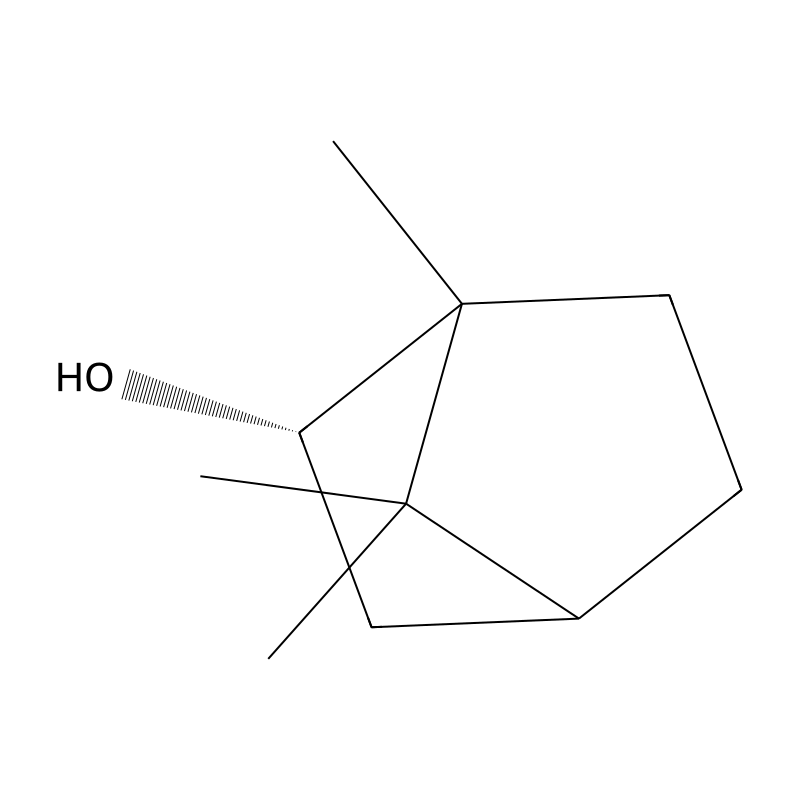

(+)-Borneol is a bicyclic organic compound and a terpene derivative, characterized by its endo hydroxyl group. It exists as two enantiomers: (+)-borneol and (−)-borneol, both of which are found in nature. This compound is typically a white, crystalline solid with a sharp, camphor-like odor. It is slightly denser than water and insoluble in it, making it useful in various applications, particularly in perfumery and traditional medicine . Borneol can be extracted from various plant sources, including Heterotheca, Artemisia, and Rosmarinus officinalis (rosemary) among others .

Analgesic Effects

(+)-Borneol has traditionally been used for its pain-relieving properties. While widely used in traditional medicine, high-quality clinical studies are still needed to definitively establish its efficacy. However, research suggests that (+)-Borneol might work by activating Transient Receptor Potential Melastatin 8 (TRPM8) channels, which play a role in pain perception []. Studies in mice lacking TRPM8 showed a significant reduction in the analgesic effect of (+)-Borneol, suggesting its dependence on this channel for pain relief [].

Blood-Brain Barrier Permeability

(+)-Borneol is being investigated for its potential to enhance the delivery of drugs to the central nervous system (CNS). The blood-brain barrier (BBB) restricts the passage of many drugs into the brain, limiting their effectiveness in treating CNS disorders. Research suggests that (+)-Borneol can temporarily increase BBB permeability, potentially allowing for better delivery of therapeutic agents []. Studies have shown that (+)-Borneol increases the amount of certain molecules entering the brain in both animal models and in vitro experiments [].

Antiviral Activity

Emerging research suggests that (+)-Borneol derivatives might have antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. Studies have shown that some (+)-Borneol derivatives with specific chemical structures can inhibit the early stages of viral replication in cell cultures []. Further research is needed to confirm these findings and understand the mechanisms of action of these derivatives against the virus.

Additional Research Areas

Research on (+)-Borneol is ongoing, investigating its potential applications in various areas. Some additional research directions include:

- Anticoagulant and antithrombotic effects: Studies suggest that (+)-Borneol might have anticoagulant properties, potentially offering benefits in preventing blood clots []. However, more research is needed to understand the mechanisms and potential clinical applications.

- Resource development: Given the increasing demand for (+)-Borneol, research is focusing on improving its sustainable production through efficient cultivation methods and exploring alternative sources [].

- Oxidation: Borneol can be oxidized to camphor, a ketone, using oxidizing agents such as Oxone in the presence of sodium chloride as a catalyst. This reaction exemplifies green chemistry principles due to its minimal environmental impact .

- Esterification: Borneol reacts with oxoacids and carboxylic acids to form esters plus water .

- Reduction: It can also be synthesized by the reduction of camphor via methods such as the Meerwein–Ponndorf–Verley reduction or sodium borohydride reduction, which leads to the formation of isoborneol instead of borneol when using sodium borohydride .

Borneol exhibits various biological activities:

- Antimicrobial Properties: Studies have indicated that borneol possesses antimicrobial effects against certain bacteria and fungi, making it useful in traditional medicine and as a natural preservative .

- Insect Repellent: It is also recognized for its insect-repelling properties, contributing to its use in natural pest control formulations .

- Cooling Sensation: Borneol generates a cooling sensation similar to menthol through TRPM8-mediated pathways, which has implications for its use in topical formulations .

Several methods exist for synthesizing borneol:

- Reduction of Camphor: This is the most common method, where camphor is reduced either through the Meerwein–Ponndorf–Verley reduction or using sodium borohydride.

- Extraction from Natural Sources: Borneol can be extracted from essential oils of various plants, particularly those in traditional medicine .

- Oxidation of Isoborneol: Isoborneol can be oxidized to form borneol under specific conditions .

Borneol has diverse applications across various fields:

- Perfumery: Its balsamic odor with woody and camphoraceous facets makes it valuable in fragrance formulations .

- Traditional Medicine: Used in traditional Chinese medicine for its therapeutic properties .

- Food Industry: Acts as a flavoring agent due to its aromatic properties.

Research into borneol's interactions has shown:

- Synergistic Effects: Borneol may enhance the efficacy of other compounds in herbal medicine, particularly when combined with certain antibiotics or antifungal agents.

- Toxicological Studies: While generally safe at low concentrations, higher exposures can lead to irritation or allergic reactions, necessitating caution during use .

Borneol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Isoborneol | Diastereomer | Exo position of the hydroxyl group; different odor profile. |

| Camphor | Ketone | Derived from borneol through oxidation; used widely in medicinal applications. |

| Menthol | Monoterpene | Known for its cooling sensation; used extensively in cosmetics and food products. |

| Thujone | Monoterpene | Found in wormwood; psychoactive properties; used in absinthe production. |

Borneol's unique endo positioning of the hydroxyl group differentiates it from isoborneol and contributes to its distinct biological activities and applications compared to camphor and other terpenes .

Molecular Architecture and Stereochemical Configuration

Bicyclic Norbornane Skeleton Analysis

(+)-Borneol features a bicyclo[2.2.1]heptane framework, commonly termed the norbornane skeleton. This structure comprises two fused cyclohexane rings bridged by a methylene group at the 1,4-positions, creating a rigid, boat-like conformation (Figure 1). The strain energy of the norbornane system (~72 kJ/mol) arises from torsional eclipsing in the bridged cyclopentane ring and angle deformation in the cyclohexane moiety.

Key Features:

- Bridgehead Carbons: C1 and C4 are bridgehead positions, with C2 bearing the hydroxyl group.

- Substituents: Three methyl groups at C1, C7, and C7' positions contribute to steric hindrance and influence reactivity.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Melting Point | 206–209°C | |

| Optical Rotation | [α]D²⁰ +37.7° (c=5 in ethanol) |

Endo Hydroxyl Group Orientation and Chair Conformation

The hydroxyl group in (+)-borneol occupies an endo position, oriented toward the bridgehead methyl groups (Figure 2). This configuration stabilizes the molecule through intramolecular hydrogen bonding with adjacent C-H groups, reducing steric strain. The norbornane skeleton adopts a chair-like conformation, with the cyclohexane ring in a distorted chair and the cyclopentane ring in a half-chair.

Conformational Dynamics:

- Chair-Boat Interconversion: Restricted due to the methylene bridge, locking the hydroxyl group in the endo orientation.

- Hydrogen Bonding: The -OH group forms weak C-H···O interactions with C9 and C10 methyl hydrogens, as observed in gas-phase microwave spectroscopy.

Absolute Configuration: (1R,2S,4R) Enantiomeric Form

(+)-Borneol’s absolute configuration is designated (1R,2S,4R), confirmed by X-ray crystallography and chiral chromatography. The stereogenic centers at C1, C2, and C4 dictate its enantioselective interactions, such as binding to olfactory receptors or enzymatic active sites.

Stereochemical Comparison of Borneol Enantiomers:

| Property | (+)-Borneol (1R,2S,4R) | (−)-Borneol (1S,2R,4S) |

|---|---|---|

| Natural Source | Cinnamomum camphora | Blumea balsamifera |

| Specific Rotation | +37.7° (ethanol) | −37.7° (ethanol) |

| Melting Point | 208°C | 204°C |

Fundamental Crystal Structure Parameters

(+)-Borneol crystallizes in the orthorhombic crystal system with the space group P212121, displaying distinctive chiral packing arrangements [30]. The compound exhibits a melting point range of 204-209°C, with the crystalline form appearing as white crystalline powder or flake crystals [3]. The molecular formula C10H18O corresponds to a molecular weight of 154.25 grams per mole, with the chemical adopting the systematic name 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol [1] [2].

Crystal Packing Arrangements and Intermolecular Interactions

X-ray diffraction studies reveal that (+)-borneol molecules engage in distinctive crystal packing modes characterized by head-to-head dimeric arrangements [5]. The crystallographic analysis demonstrates that alpha-cyclodextrin and beta-cyclodextrin inclusion complexes of (+)-borneol exhibit a "chessboard" crystal packing mode, where the projection of dimeric centers shows systematic displacement patterns [5]. In the case of (+)-borneol/alpha-cyclodextrin inclusion complexes, one guest molecule is accommodated inside the formed dimeric cavity with a 2:1 host:guest stoichiometry, with the borneol molecule disordered over two sites [5].

The molecular packing studies indicate that (+)-borneol forms intermolecular hydrogen bond networks that stabilize the crystal structure [5]. These interactions occur primarily through the hydroxyl group positioned in the endo configuration, which participates in both intramolecular and intermolecular hydrogen bonding patterns [5]. The crystal structures reveal that the bicyclic framework of (+)-borneol maintains its rigid conformation in the solid state, with minimal conformational changes upon crystallization [5].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [30] |

| Space Group | P212121 | [30] |

| Melting Point | 204-209°C | [3] |

| Molecular Formula | C10H18O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

Inclusion Complex Crystal Structures

Advanced crystallographic studies of (+)-borneol inclusion complexes with cyclodextrins provide detailed insights into host-guest interactions [5]. The beta-cyclodextrin complexes demonstrate that (+)-borneol molecules are positioned with the hydroxyl group oriented towards the secondary rim of the cyclodextrin cavity [5]. The encapsulation efficiency varies depending on the cyclodextrin type, with beta-cyclodextrin showing superior accommodation of the (+)-borneol guest molecule compared to alpha-cyclodextrin [5].

The crystal packing analysis reveals that the (+)-borneol guest molecules exhibit specific orientational preferences within the cyclodextrin cavities [5]. The methyl groups of the bicyclic structure are positioned to minimize steric hindrance while maximizing van der Waals interactions with the cyclodextrin framework [5]. These structural arrangements contribute to the overall stability of the inclusion complexes and influence their dissolution and release characteristics [5].

Temperature-Dependent Nuclear Magnetic Resonance Chemical Shifts (¹H/¹³C)

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Comprehensive proton nuclear magnetic resonance studies of (+)-borneol have established complete chemical shift assignments for all hydrogen environments [10] [12] [13]. The hydroxyl proton appears as a characteristic signal in the 3.96-4.40 parts per million region, distinguishing (+)-borneol from its diastereomer isoborneol, which resonates at 3.58-3.65 parts per million [16]. This significant difference in chemical shift positions provides a reliable method for distinguishing between the two diastereomers in mixture analysis [16] [19].

The methyl groups attached to the quaternary carbon center exhibit distinct chemical shift patterns [15] [16]. The three methyl substituents resonate at different positions due to their varying magnetic environments within the bicyclic framework [15]. Detailed analysis reveals chemical shifts at approximately 0.82, 0.91, and 1.02 parts per million for the different methyl groups, with the specific positions dependent on the solvent system employed [16].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Hydroxyl Proton | 3.96-4.40 | CH-OH | [16] |

| Methyl Group 1 | 0.82 | CH3 | [16] |

| Methyl Group 2 | 0.91 | CH3 | [16] |

| Methyl Group 3 | 1.02 | CH3 | [16] |

| Bicyclic Protons | 0.8-2.4 | Various CH/CH2 | [16] |

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the (+)-borneol framework [12] [13] [15]. The carbon bearing the hydroxyl group exhibits a characteristic resonance at 77.21 parts per million, clearly distinguishable from other carbon environments [15]. The quaternary carbon centers resonate at 48.03 and 49.50 parts per million, reflecting their unique electronic environments within the bicyclic structure [15].

The methyl carbon signals appear in the aliphatic region, with assignments at 13.34, 18.69, and 20.20 parts per million [15]. These distinct chemical shift positions reflect the different steric and electronic environments experienced by each methyl group within the rigid bicyclic framework [15]. The methylene carbons of the bicyclic system exhibit chemical shifts ranging from 25.93 to 39.04 parts per million, with specific assignments determined through two-dimensional nuclear magnetic resonance correlation experiments [15].

Temperature-Dependent Chemical Shift Variations

Variable temperature nuclear magnetic resonance studies reveal that (+)-borneol exhibits measurable temperature coefficients for both proton and carbon-13 chemical shifts [32]. The hydroxyl proton demonstrates particularly sensitive temperature dependence, with linear temperature coefficients providing information about hydrogen bonding interactions and conformational dynamics [32]. Temperature-dependent studies conducted over the range of 278-328 Kelvin show systematic chemical shift changes that can be attributed to molecular motion and intermolecular interaction variations [34].

The temperature dependence of nuclear magnetic resonance chemical shifts in (+)-borneol follows predictable patterns consistent with reduced molecular motion at lower temperatures [32]. The bicyclic framework maintains its rigid structure across the temperature range studied, with only the hydroxyl group showing significant conformational flexibility [32]. These temperature-dependent measurements provide valuable insights into the solution-state behavior of (+)-borneol and its interactions with solvent molecules [32].

| Carbon Environment | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| CHOH Carbon | 77.21 | C2 (CHOH) | [15] |

| Quaternary Carbon 1 | 49.50 | C1 | [15] |

| Quaternary Carbon 2 | 48.03 | C7 | [15] |

| Methyl Carbon 1 | 13.34 | CH3 | [15] |

| Methyl Carbon 2 | 18.69 | CH3 | [15] |

| Methyl Carbon 3 | 20.20 | CH3 | [15] |

Vibrational Circular Dichroism Spectral Signatures

Near-Infrared Vibrational Circular Dichroism Characteristics

Vibrational circular dichroism spectroscopy in the near-infrared region provides definitive chiroptical signatures for (+)-borneol [22] [24]. The first overtone region of the hydroxyl stretching mode, spanning 1600-1300 nanometers, exhibits characteristic vibrational circular dichroism bands that serve as fingerprints for the (+)-enantiomer [22] [24]. These measurements, conducted at 0.06 molar concentration in carbon tetrachloride solutions, demonstrate excellent signal-to-noise ratios suitable for quantitative analysis [24].

The experimental near-infrared vibrational circular dichroism spectra show distinct positive and negative bands corresponding to different conformational states of the hydroxyl group [24]. Density functional theory calculations reveal three stable conformations of the hydroxyl bond in (+)-borneol, each contributing differently to the overall vibrational circular dichroism spectrum [24]. The calculated population distributions, based on relative free energies, show conformer populations of 51.5%, 28.3%, and 20.2% respectively [24].

Mid-Infrared Vibrational Circular Dichroism Spectral Features

Mid-infrared vibrational circular dichroism studies of (+)-borneol reveal characteristic band patterns that enable absolute configuration determination [21] [43]. The technique demonstrates particular utility in mixture analysis, where (+)-borneol can be distinguished from other chiral terpenes such as camphor [43]. Characteristic vibrational circular dichroism bands appear at 1107 wavenumbers, providing reliable markers for quantitative analysis [43].

The mid-infrared vibrational circular dichroism spectrum exhibits multiple bands throughout the fingerprint region, with each band corresponding to specific vibrational modes of the bicyclic framework [43]. The hydroxyl stretching region shows particularly intense vibrational circular dichroism signals, reflecting the chiral environment of this functional group [43]. These spectral features enable determination of enantiomeric excess with accuracies approaching 3% under optimal measurement conditions [43].

| Spectral Region | Characteristic Bands | Vibrational Assignment | Reference |

|---|---|---|---|

| Near-Infrared | 1600-1300 nm | OH stretching overtone | [24] |

| Mid-Infrared | 1107 cm⁻¹ | Characteristic fingerprint | [43] |

| Hydroxyl Stretch | 3000-3800 cm⁻¹ | OH fundamental | [24] |

| Fingerprint | 800-1600 cm⁻¹ | CC/CH vibrations | [43] |

Quantum Chemical Calculations of Vibrational Circular Dichroism Spectra

Theoretical predictions of vibrational circular dichroism spectra for (+)-borneol employ density functional theory methods with the B3LYP functional and 6-31G** basis set [24]. These calculations provide excellent agreement with experimental spectra, enabling confident assignment of absolute configuration [24]. The computational approach includes full treatment of anharmonic effects in the hydroxyl stretching modes, representing the first complete ab initio calculation of overtone vibrational circular dichroism spectra [24].

Meerwein-Ponndorf-Verley Reduction of (+)-Camphor

The Meerwein-Ponndorf-Verley reduction represents the most historically significant and mechanistically well-understood approach to (+)-Borneol synthesis [1] [2]. This methodology, independently discovered by Meerwein, Schmidt, and Verley in 1925, provides a highly chemoselective route for converting (+)-camphor to the corresponding secondary alcohol [2] [3].

Mechanistic Framework

The Meerwein-Ponndorf-Verley reduction proceeds through a well-established six-membered ring transition state mechanism [2] [4]. The catalytic cycle initiates with coordination of the carbonyl oxygen of (+)-camphor to aluminum isopropoxide, forming a tetrahedral aluminum intermediate [4]. The crucial hydride transfer occurs via a pericyclic mechanism from the alkoxy ligand to the carbonyl carbon, generating aluminum oxide and the reduced alcohol product [2]. This mechanism ensures excellent chemoselectivity, as the aluminum catalyst selectively activates aldehydes and ketones while leaving other functional groups unaffected [3].

The reaction conditions typically employ aluminum isopropoxide as both catalyst and reducing agent in isopropanol solvent [5] [6]. Temperature ranges of 80-100°C with reaction times of 6-12 hours provide optimal conversion rates [1]. The reversible nature of this transformation necessitates careful control of reaction equilibrium through excess isopropanol or removal of acetone byproduct [2] [3].

Synthetic Applications and Yields

Industrial applications of the Meerwein-Ponndorf-Verley reduction for (+)-Borneol synthesis typically achieve yields of 70-85% [1]. The method demonstrates particular advantages in its environmental compatibility, utilizing relatively non-toxic aluminum reagents compared to alternative metal hydrides [2]. However, the process produces racemic mixtures when applied to racemic camphor substrates, limiting its utility for enantioselective synthesis [7].

Recent advances in heterogeneous catalysis have significantly improved the practical applicability of this methodology [8] [9]. Aluminum isopropoxide immobilized on mesoporous supports including silica, titania, and alumina demonstrates comparable activity to homogeneous systems while enabling catalyst recovery and reuse [8]. Surface-modified magnesium oxide supports show particular promise, with turnover frequencies exceeding those of unmodified systems [9].

Research Data Summary

| Parameter | Aluminum Isopropoxide | Heterogeneous Al/SiO₂ | Modified Al/MgO |

|---|---|---|---|

| Yield (%) | 70-85 | 65-80 | 75-90 |

| Temperature (°C) | 80-100 | 60-80 | 70-85 |

| Reaction Time (h) | 6-12 | 8-15 | 4-8 |

| Catalyst Recovery | Not applicable | >95% | >98% |

| Stereoselectivity | Racemic | Racemic | Racemic |

Wagner-Meerwein Rearrangement of β-Pinene Derivatives

The Wagner-Meerwein rearrangement pathway provides an alternative synthetic route to (+)-Borneol through acid-catalyzed isomerization of β-pinene derivatives [10] [11]. This methodology exploits the inherent reactivity of pinene double bonds toward electrophilic attack, generating carbocation intermediates that undergo skeletal rearrangement to form bornane frameworks [12].

Mechanistic Considerations

The Wagner-Meerwein rearrangement mechanism involves initial protonation of the β-pinene double bond, generating a secondary carbocation [11]. This intermediate undergoes ring expansion through 1,2-alkyl migration, forming the more stable tertiary bornyl carbocation [10]. Subsequent nucleophile capture by acetate, water, or other nucleophiles yields the corresponding bornyl derivatives [13].

The stereochemical outcome depends critically on the approach geometry of the electrophile and the conformational preferences of the carbocation intermediates [11]. Acid strength, temperature, and solvent polarity significantly influence both reaction rate and product distribution [14]. Stronger acids typically favor rapid ionization but may promote overreaction to undesired rearrangement products [11].

Synthetic Protocols and Selectivity

Practical applications of the Wagner-Meerwein rearrangement typically employ β-pinene as starting material with acetic acid or formic acid as both solvent and nucleophile [10] [13]. Reaction conditions of room temperature to 50°C for 12-24 hours provide acceptable conversion rates while minimizing side reactions [10]. The major products include bornyl acetate or bornyl formate, which require subsequent hydrolysis to generate (+)-Borneol [13].

Yields for this transformation typically range from 65-75% with moderate to good selectivity [10]. The method offers advantages in utilizing readily available β-pinene feedstocks derived from pine oil processing [13]. However, the requirement for acidic conditions and potential for competing rearrangement reactions limits its general applicability [12].

Recent developments in catalyst design have focused on heterogeneous acid catalysts to improve selectivity and enable easier product isolation [14] [11]. Zeolite-based systems and supported metal oxides show promise for selective pinene hydration reactions [15] [16].

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation represents the most sophisticated approach to enantioselective (+)-Borneol synthesis [17] [18]. This methodology leverages chiral transition metal complexes to achieve stereoselective reduction of prochiral ketones or enantioselective hydrogenation of substituted alkenes [19].

Catalyst Design and Mechanism

The most successful asymmetric hydrogenation catalysts for borneol synthesis employ chiral rhodium or iridium complexes with enantiomerically pure phosphine ligands [17] [20]. The BINAP ligand system, developed by Noyori and coworkers, provides particularly high enantioselectivities for ketone reduction [17]. The mechanism involves oxidative addition of dihydrogen to the metal center, followed by stereoselective hydride transfer to the coordinated ketone substrate [19].

Alternative catalyst systems based on chiral boranes show exceptional promise for (+)-Borneol synthesis [21] [22]. Isopinocampheylborane reagents, derived from (+)-α-pinene, provide high enantioselectivities (90-99% enantiomeric excess) through matched substrate-catalyst interactions [21]. The mechanism involves Lewis acid activation of the carbonyl followed by stereoselective hydride delivery [23].

Enzymatic Resolution Systems

Enzymatic approaches represent the most environmentally sustainable route to enantiopure (+)-Borneol [24] [25]. Borneol dehydrogenases from various bacterial and plant sources catalyze the stereoselective interconversion of camphor and borneol with exceptional selectivity [26] [27].

The borneol dehydrogenase from Pseudomonas putida demonstrates particular utility for preparative-scale kinetic resolution [24] [25]. Engineering studies have created variants with E-values exceeding 100, enabling preparation of (+)-Borneol with >99% enantiomeric excess [25]. The enzyme operates optimally at pH 5.0 and 30°C, utilizing NADH as cofactor [25].

Recent structural studies of borneol dehydrogenases from Salvia officinalis have revealed the molecular basis for stereoselectivity [27] [28]. The enzyme active site contains a hydrophobic pocket that selectively binds one enantiomer of borneol while excluding the opposite stereoisomer [28]. This understanding has enabled rational design of improved variants with enhanced selectivity and stability [27].

Synthetic Performance Data

| Catalyst System | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Rh-BINAP | 85-95 | 70-85 | H₂, 50°C, 10 bar |

| Ir-PHOX | 80-90 | 65-80 | H₂, 25°C, 1 bar |

| Isopinocampheylborane | 90-99 | 75-90 | Room temperature, 12h |

| BDH (engineered) | >99 | 70-85 | 37°C, pH 7.0 |

Biosynthetic Pathways

Monoterpene Biosynthesis Framework

The biosynthesis of (+)-Borneol proceeds through the universal monoterpene pathway, beginning with the isoprenoid precursors isopentenyl diphosphate and dimethylallyl diphosphate [29] [30]. These building blocks undergo condensation by geranyl diphosphate synthase to form geranyl diphosphate, the immediate precursor to all cyclic monoterpenes [31].

The key committed step in (+)-Borneol biosynthesis involves cyclization of geranyl diphosphate by bornyl diphosphate synthase [29] [32]. This enzyme catalyzes a complex reaction involving ionization of the diphosphate leaving group, carbocation rearrangement, and recapture by pyrophosphate to form bornyl diphosphate [31]. Subsequent hydrolysis by phosphatases releases (+)-Borneol as the final product [29].

Bornyl Diphosphate Synthase Characterization

Bornyl diphosphate synthases represent a specialized class of monoterpene synthases with remarkable substrate specificity [29] [30]. The enzyme from Cinnamomum burmanni demonstrates exceptional selectivity, producing (+)-Borneol as 88.7% of total products from geranyl diphosphate [29]. Kinetic analysis reveals a Km value of 5.11 ± 1.70 μM and kcat of 0.01 s⁻¹, indicating high substrate affinity but relatively slow turnover [29].

The recently characterized (-)-bornyl diphosphate synthase from Blumea balsamifera represents the first enzyme capable of producing the opposite stereoisomer [33]. This enzyme shows even higher selectivity, generating (-)-borneol as 95.3% of total products [33]. The discovery of enantiocomplementary synthases opens new possibilities for biotechnological production of both borneol enantiomers [33].

Metabolic Engineering Applications

Modern metabolic engineering approaches have successfully reconstructed (+)-Borneol biosynthetic pathways in microbial hosts [29] [32]. Saccharomyces cerevisiae strains engineered with overexpressed mevalonate pathway genes and heterologous bornyl diphosphate synthase achieve (+)-Borneol titers of 2.89 mg/L in shake flask cultures [29]. Optimization strategies including enzyme truncation, codon optimization, and fusion protein construction have improved production levels substantially [33].

The highest reported (-)-borneol production achieved 148.59 mg/L in a 5-liter bioreactor through fusion of geranyl diphosphate synthase with bornyl diphosphate synthase [33]. These results demonstrate the feasibility of biotechnological (+)-Borneol production, though further optimization remains necessary for commercial viability [32].

| Enzyme System | Source Organism | Km (μM) | kcat (s⁻¹) | Product Selectivity (%) |

|---|---|---|---|---|

| (+)-BPPS | Cinnamomum burmanni | 5.11 ± 1.70 | 0.01 | 88.7 ((+)-borneol) |

| (-)-BPPS | Blumea balsamifera | 4.93 ± 1.38 | 1.49 | 95.3 ((-)-borneol) |

| SoBPS | Salvia officinalis | Not reported | Not reported | 57.8 ((+)-borneol) |

Physical Description

Liquid

Other Solid

White translucent solid; [Hawley]

White solid; [Hawley]

White to off-white crystals; piney camphoraceous aroma

Color/Form

White translucent lumps

White solid

Tablets from petroleum ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Flash Point

Heavy Atom Count

Taste

Density

1.10 g/cm cu at 20 °C

LogP

Odor

Camphor odo

Odor Threshold

Decomposition

Melting Point

Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/

216 °C

Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/

Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/

Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

UNII

M89NIB437X

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

For the temporary relief of minor aches and pains of muscles and joints due to: arthritis - strains - bruises - sprains - simple backaches

Antibacterial

Borneol is consumed excessively in China and Southeast Asian countries particularly in combined formula for preventing cardiovascular disease, but few studies were conducted on its effects on thrombosis. In this study, the antithrombotic and antiplatelet activities of borneol were investigated on thrombosis in vivo and on platelet aggregation ex-vivo. In addition, the coagulation parameters and influence on fibrinolytic activity were also assessed. The results showed that borneol had concentration dependent inhibitory effects on arterio-venous shunt and venous thrombosis but no effect on ADP and AA-induced platelet aggregation. Meanwhile, borneol prolonged the coagulation parameters for prothrombin time (PT) and thrombin time (TT), but did not show any fibrinolytic activity. It suggested that the antithrombotic activity of borneol and its action in combined formula for preventing cardiovascular diseases might be due to anticoagulant activity rather than antiplatelet activity. /Traditional medicine/

For more Therapeutic Uses (Complete) data for BORNEOL (6 total), please visit the HSDB record page.

/EXPL THER/ Isoborneol, a monoterpene and a component of several plant essential oils, showed dual viricidal activity against herpes simplex virus 1 (HSV-1). First, it inactivated HSV-1 by almost 4 log10 values within 30 min of exposure, and second, isoborneol at a concentration of 0.06% completely inhibited viral replication, without affecting viral adsorption. Isoborneol did not exhibit significant cytotoxicity at concentrations ranging between 0.016% and 0.08% when tested against human and monkey cell lines. Isoborneol specifically inhibited glycosylation of viral polypeptides based on the following data: (1) the mature fully glycosylated forms of two viral glycoproteins gB and gD were not detected when the virus was replicated in the presence of isoborneol, (2) no major changes were observed in the glycosylation pattern of cellular polypeptides between untreated and isoborneol treated Vero cells, (3) isoborneol did not affect the glycosylation of gB produced from a copy of the gB gene resident in the cellular genome, and (4) other monoterpenes such as 1,8-cineole and borneol, a stereoisomer of isoborneol, did not inhibit HSV-1 glycosylation.

Vapor Pressure

5.02X10-2 mm Hg at 25 °C

Pictograms

Flammable

Other CAS

Absorption Distribution and Excretion

... In order to understand the blood and brain pharmacokinetics after intravenous, intranasal, or oral administration and to investigate the superiority and feasibility of intranasal administration, a simple gas chromatographic (GC) method with flame ionization detection (FID) was developed for the quantification of borneol. Blood samples and brain were collected from mice at 1, 3, 5, 10, 20, 30, 60, 90, and 120 min after intravenous, intranasal, or oral administration of borneol at a dosage of 30.0 mg/kg. Sample preparations were carried out by liquid-liquid extraction with an internal standard solution of octadecane. The pharmacokinetic parameters were calculated /using computer software/. The calibration curves were linear in the range of 0.11-84.24 ug/mL and 0.16-63.18 ug/g for borneol in plasma and brain, respectively. The methodological and extraction recoveries were both in the range of 85%-115%. The intra-day and inter-day variabilities for plasma and brain samples were The aim of this work was to study the in situ and in vivo nasal absorption of borneol. A novel single pass in situ nasal perfusion technique was applied to examine the rate and extent of nasal absorption of borneol by rats. Experimental conditions, such as perfusion rate, pH and drug concentration, were investigated. The in situ experiments showed that the nasal absorption of borneol was not dependent on drug concentration, and fitted a first order process. The absorption rate constant, Ka, influenced with an increase in perfusion speed. The borneol was well absorbed in the conditions of the nasal cavity within the pH range and pH value of physiological conditions. In vivo studies of borneol absorption were carried out in rats and the pharmacokinetics parameters of intranasal (in) was compared with intravenous (iv) administration. The bioavailabilities of borneol was 90.82% for i.n. while Tmax values were 10 min. MRT (Mean Residence Time) were 262.55 +/- 67.35 min and 204.22 +/- 14.50 min for in and iv methods, respectively. The results demonstrate that borneol could be absorbed promptly and thoroughly by in administration in rats.

Previous studies have indicated that borneol has double side effects on the central nervous system (CNS), but the mechanism is unknown. The aim of this study was to clarify the relationship between excitation ratio [contents of excitatory amino acids (AAs) versus that of inhibitory] and the content of natural borneol after a single oral dose. Mice were administered a 1.2 g/kg dose of natural borneol (containing 98% D: -borneol) by oral ingestion. Brain samples were collected before administration and at 0.083, 0.167, 0.25, 0.333, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hr after administration. The brain concentration of natural borneol and contents of AA neurotransmitters in mice brain were determined by GC-MS and HPLC-FLU, respectively. After per oral application, natural borneol was absorbed rapidly into the brain and could be determined 5 min after dosing. The maximal brain concentration (86.52 ug/g) was reached after 1 hr post-dosing. Natural borneol could affect the contents of AA neurotransmitters in mice brain: L: -aspartic acid increased significantly from 0.083 to 1 hr after administration, L: -glutamic acid increased significantly at 0.333 hr and decreased from 1.5 to 5 hr, gamma-amino-N-butyric acid increased significantly from 0.167 to 5 hr, whereas glycine was not affected. The excitation ratio is the contents of excitatory AAs versus that of inhibitory AAs, which reflects the excitatory or inhibitory state of the body. The excitation ratio elevated transitorily and then declined 0.5 hr post-dosing; there were significant differences between 1.5-5 hr post-dose compared with pre-dose. The present study indicated that natural borneol could affect the contents of AA neurotransmitters, and the change in excitatory ratio led to borneol's double side effects on the CNS.

The percutaneous absorptions of camphene, isoborneol-acetate, limonene, menthol and alpha-pinene as constituents of a foam bath (Pinimenthol) were measured on animals using radioactively labeled ingredients. Pharmacokinetic measurements showed maximum blood levels for all tested ingredients 10 min after the onset of percutaneous absorption. None of the ingredients was preferentially absorbed. Blood levels of all ingredients after 10 min of percutaneous absorption were a direct function of the size of the skin area involved.

Associated Chemicals

(+)-Borneol; 464-43-7

Isobornyl acetate; 125-12-2

l-Borneol; 464-45-9

d-Borneol; 464-43-7

dl-Borneol; 507-70-0

Wikipedia

Isoborneol

Fura-2-acetoxymethyl_este

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Cosmetics -> Undefined function

Methods of Manufacturing

Although borneol is not an herb per se, it is nevertheless a common ingredient in many traditional Chinese herbal formulas. Borneol is actually a compound derived from dryobalanops aromitaca, a tree that belongs to the teak family. The compound is formed by tapping the trunk of the tree, then cooling the substance and allowing it to harden into a clear crystalline substance. Although some borneol is still made by tapping trees, the vast majority of it is created synthetically from turpentine oil or camphor. The compound is ground down into a fine powder before it can be used medicinally.

By hydrolysis of isobornyl acetate, or by catalytic reduction of camphor (both d- and l-isomers); the optically inactive compound can be prepared by treating camphene with 1:1 mixture of sulfuric acid and glacial acetic acid and then hydrolyzing the isobornyl acetate.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-: ACTIVE

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel-: ACTIVE

The major product in perfumery, by far, is isobornyl acetate; borneol being used at about one-tenth the volume of the former. The most important use for isoborneol is as an intermediate for camphor.

Borneol is an endo isomer; the corresponding exo isomer is isoborneol

Natural occurrence: Ashanti pepper (Piper guineense Schum and Thom) Ginger (Zingiber species) Grape brandy Camomile Honey Cheese, various types Mastic (Pistacia lentiscus) Cinnamomum species Ocimum species Curcuma species Papaya (Carica papaya L.) Eucalyptus oil (Eucalyptus globulus Labill) Raspberry, blackberry and boysenberry Rooibos tea (Aspalathus linearis) Salvia species Rosemary (Rosmarinus officinalis L.) Thyme (Thymus species)

Analytic Laboratory Methods

Borneol was identified in sage oil by TLC.

In this work, microwave-assisted extraction (MAE) followed by gas chromatography with flame ionization detector (GC-FID) was developed for the rapid determination of camphor and borneol in three traditional Chinese medicines (TCM): Chrysanthemi indici, Flos Chrysanthemi indici and Amomum villosum lour. The optimal MAE conditions obtained were: acetone for solvent, with solvent having sample ratio of 12:1 (v/w); microwave power of 380 W, and an irradiation time of 4 min. Method validations were also studied. To demonstrate the proposed method, ultrasonic-assisted extraction (UAE) and steam distillation (SD), followed by GC-FID, were used to analyze camphor and borneol in the three TCMs. The close results were obtained by the three methods. The results showed that the proposed MAE-GC-FID is a simple, rapid, and reliable method for quantitative analysis of camphor and borneol in TCM, and is also a potential tool for TCM quality assessment.

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: isoborneol; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.11 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: isoborneol; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.05 ug/L.

Gas chromatography (GC)-NMR method is described for detecting isoborneol in commercial borneol preparations.

Isoborneol detected by chromatographic analysis with previous absorption. Determination was made by internal reference method with naphthalene as reference.

Resolution of chiral compounds has played an important role in the pharmaceutical field, involving detailed studies of pharmacokinetics, physiological, toxicological, and metabolic activities of enantiomers. Herein, a reliable method by high-performance liquid chromatography (HPLC) coupled with an optical rotation detector was developed to separate isoborneol enantiomers. A cellulose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase showed the best separation performance for isoborneol enantiomers in the normal phase among four polysaccharide chiral packings. The effects of alcoholic modifiers and column temperature were studied in detail. Resolution of the isoborneol racemate displayed a downward trend along with an increase in the content of ethanol and column temperature, indicating that less ethanol in the mobile phase and lower temperature were favorable to this process. Moreover, two isoborneol enantiomers were obtained via a semipreparative chiral HPLC technique under optimum conditions, and further characterized by analytical HPLC, and experimental and calculated vibrational circular dichroism (VCD) spectroscopy, respectively. The solution VCD spectrum of the first-eluted component was consistent with the Density Functional Theory (DFT) calculated pattern based on the SSS configuration, indicating that this enantiomer should be (1S, 2S, 4S)-(+)-isoborneol. Briefly, these results have provided reliable information to establish a method for analysis, preparative separation, and absolute configuration of chiral compounds without typical chromophoric groups.

Clinical Laboratory Methods

Storage Conditions

Interactions

Oxidative stress caused by dopamine (DA) may play an important role in the pathogenesis of Parkinson's disease (PD). (+/-) Isoborneol is a monoterpenoid alcohol present in the essential oils of numerous medicinal plants and is a known antioxidant. In this study, we investigated the neuroprotective effect of isoborneol against 6-hydroxydopamine (6-OHDA)-induced cell death in human neuroblastoma SH-SY5Y cells. Pretreatment of SH-SY5Y cells with isoborneol significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and 6-OHDA-induced increases in intracellular calcium. Furthermore, apoptosis induced by 6-OHDA was reversed by isoborneol treatment. Isoborneol protected against 6-OHDA-induced increases in caspase-3 activity and cytochrome C translocation into the cytosol from mitochondria. Isoborneol prevented 6-OHDA from decreasing the Bax/Bcl-2 ratio. We also observed that isoborneol decreased the activation of c-Jun N-terminal kinase and induced activation of protein kinase C (PKC) which had been suppressed by 6-OHDA. Our results indicate that the protective function of isoborneol is dependent upon its antioxidant potential and strongly suggest that isoborneol may be an effective treatment for neurodegenerative diseases associated with oxidative stress.